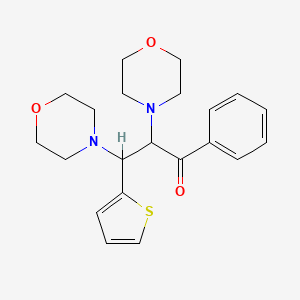
2,3-bis(morpholin-4-yl)-1-phenyl-3-(thiophen-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis(morpholin-4-yl)-1-phenyl-3-(thiophen-2-yl)propan-1-one, commonly known as BMTPT, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. BMTPT is a member of the morpholine family of compounds, and is composed of two morpholine rings connected by a phenyl group and a thiophene ring. BMTPT is of particular interest due to its unique structural and chemical properties, which make it a useful tool for researchers in a variety of disciplines.
Wissenschaftliche Forschungsanwendungen
BMTPT has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. BMTPT has been used as a starting material in organic syntheses, as a ligand in coordination chemistry, and as a building block in the synthesis of more complex molecules. BMTPT has also been used in the development of drugs and drug delivery systems, as well as in the synthesis of materials for use in chemical and biological sensors.
Wirkmechanismus
The mechanism of action of BMTPT is not fully understood. However, it is believed that BMTPT acts as a chelating agent, forming complexes with metal ions. These complexes are believed to be involved in a variety of biochemical and physiological processes, including enzyme catalysis, signal transduction, and drug delivery.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMTPT are not fully understood. However, it is believed that BMTPT may have a variety of effects on the body, including modulation of enzyme activity, regulation of gene expression, and modulation of signal transduction pathways. BMTPT may also act as an antioxidant and anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BMTPT in laboratory experiments has several advantages. BMTPT is relatively inexpensive and can be synthesized from commercially available starting materials. BMTPT is also highly soluble in a variety of organic solvents, making it easy to work with in the laboratory. However, BMTPT is sensitive to light and air, and must be handled carefully in order to ensure its stability.
Zukünftige Richtungen
There are a variety of potential future directions for research involving BMTPT. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery, materials science, and organic synthesis. Additionally, further research into the synthesis of BMTPT from alternative starting materials could lead to improved methods for its production. Finally, further investigation into the stability of BMTPT in different environments could lead to improved methods for its storage and handling.
Synthesemethoden
BMTPT can be synthesized from commercially available starting materials. The synthesis of BMTPT involves the use of a Grignard reagent to form a Grignard-morpholine adduct, which is then reacted with a thiophene-containing compound. The resulting product is purified by column chromatography and recrystallization, and is then characterized by 1H NMR and 13C NMR spectroscopy.
Eigenschaften
IUPAC Name |
2,3-dimorpholin-4-yl-1-phenyl-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(17-5-2-1-3-6-17)20(23-10-14-26-15-11-23)19(18-7-4-16-27-18)22-8-12-25-13-9-22/h1-7,16,19-20H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUZHUSQRQRGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CS2)C(C(=O)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-{[3-(diethylamino)propyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423219.png)
![3-(benzenesulfonyl)-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B6423240.png)
![3-[3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6423242.png)
![3-(3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6423254.png)
![3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid](/img/structure/B6423257.png)
![2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B6423270.png)
![3-[(3,4-dichlorophenyl)carbamoyl]-2-(ethylamino)propanoic acid](/img/structure/B6423273.png)
![6-benzyl-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6423281.png)

![9-(2-hydroxy-3-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0^{2,10}.0^{4,8}]tetradec-4(8)-en-6-one](/img/structure/B6423292.png)
![4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423307.png)
![1-[3-(diethylamino)propyl]-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423313.png)
